ME-143
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Overview
Description
ME-143 is a second-generation tumor-specific inhibitor of NADH oxidase. It is a synthetic isoflavone derivative that has shown significant anti-cancer properties. This compound selectively binds to a tumor-specific splice variant form of NADH oxidase, leading to the inhibition of tumor cell proliferation and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
ME-143 is synthesized through a series of chemical reactions involving the formation of isoflavone derivatives. The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions to form the desired isoflavone structure. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The production methods are designed to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
ME-143 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoflavone derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
ME-143 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the WNT/β-catenin pathway in colorectal cancer cells and has demonstrated broad activity against various cancers both in vitro and in vivo. The compound is used in research to explore its potential as a therapeutic agent for cancer treatment. Additionally, this compound is studied for its effects on mitochondrial oxidative phosphorylation and its ability to induce apoptosis in cancer cells .
Mechanism of Action
ME-143 exerts its effects by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I). This inhibition disrupts mitochondrial oxidative phosphorylation, leading to a reduction in mitochondrial oxygen consumption and the dissipation of the mitochondrial membrane potential. The disruption of mitochondrial function induces apoptosis in cancer cells. This compound also inhibits the WNT/β-catenin pathway, contributing to its anti-cancer effects .
Comparison with Similar Compounds
ME-143 is compared with other second-generation isoflavone derivatives such as ME-344. Both compounds exhibit similar mechanisms of action by inhibiting mitochondrial Complex I and inducing apoptosis in cancer cells. this compound has shown greater potency and efficacy in preclinical studies. Other similar compounds include phenoxodiol and triphendiol, which are first-generation isoflavone derivatives with lower potency compared to this compound .
List of Similar Compounds
- ME-344
- Phenoxodiol
- Triphendiol
This compound stands out due to its higher potency and broader anti-cancer activity, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2 |
InChI Key |
VXHSDGZMRLGSEJ-UHFFFAOYSA-N |
SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NV143; ME143; ME-143; ME 143. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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